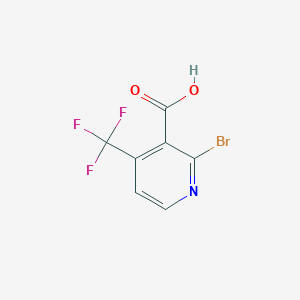

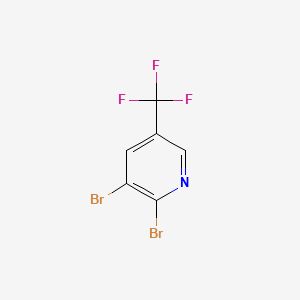

![molecular formula C14H8O4 B1331649 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid CAS No. 4361-00-6](/img/structure/B1331649.png)

3-Oxo-3H-benzo[f]chromene-2-carboxylic acid

概要

説明

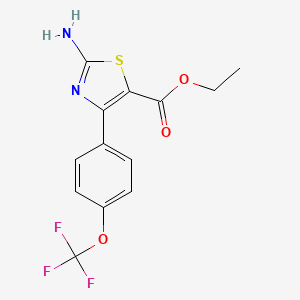

3-Oxo-3H-benzo[f]chromene-2-carboxylic acid, also known by its CAS Number 4361-00-6, is a chemical compound with the empirical formula C14H8O4 . It is a solid compound .

Molecular Structure Analysis

The molecular structure of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid consists of 14 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 240.21 .Physical And Chemical Properties Analysis

The compound is a solid . It has a boiling point of 486.2±33.0 °C at 760 mmHg . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor .科学的研究の応用

3-Oxo-3H-benzo[f]chromene-2-carboxylic acid: A Comprehensive Analysis of Scientific Research Applications

Antiproliferative Agent in Cancer Research: This compound has been studied for its potential as an antiproliferative agent against human non-small cell lung cancer (NSCLC) cell lines, such as A549 and NCI-H460. Derivatives of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid have shown promising results in inhibiting the proliferation of these cancer cells .

Fluorescence Studies: The compound’s derivatives have been synthesized for fluorescence studies, which are crucial in various research applications including bioimaging and molecular probes .

Interaction with Metal Ions: Research has been conducted on the interaction of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid with metal ions like Eu(III). Such studies are important for understanding the compound’s potential use in creating complex molecules with specific properties .

Solvent Suitability Analysis: Studies have also focused on finding the most suitable solvents for tracing the emission bands for metal ions complexed with this compound. Methanol and DMSO have been identified as appropriate solvents for such spectroscopic studies .

Synthesis of Derivatives: The compound serves as a key intermediate in the synthesis of various derivatives that possess different properties and potential applications in scientific research .

Traditional Medicine: Although not directly related to 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid, chromenes, in general, have been used in traditional medications for treating diseases like dysentery, gonorrhea, and syphilis. This highlights the broader significance of chromene compounds in medicinal chemistry .

Safety and Hazards

作用機序

Target of Action

It has been reported that this compound exhibits significant fluorescence properties , suggesting potential interactions with various biological targets.

Mode of Action

It has been suggested that this compound may interact with its targets through a mechanism involving photoinduced electron transfer (pet)

Biochemical Pathways

The specific biochemical pathways affected by 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid are currently unknown . Given its potential as a fluorescence compound , it may be involved in pathways related to cellular signaling or other processes that can be monitored using fluorescence techniques.

Result of Action

One study suggests that a derivative of this compound can induce a dose- and time-dependent proliferation inhibition of a549 and nci-h460 cells , indicating potential antitumor activity.

Action Environment

The action of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid may be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be traced in certain solvents such as methanol and DMSO , suggesting that the solvent environment may affect its action, efficacy, and stability.

特性

IUPAC Name |

3-oxobenzo[f]chromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-13(16)11-7-10-9-4-2-1-3-8(9)5-6-12(10)18-14(11)17/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHHFZIWCLXRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353290 | |

| Record name | 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-3H-benzo[f]chromene-2-carboxylic acid | |

CAS RN |

4361-00-6 | |

| Record name | 3-Oxo-3H-naphtho[2,1-b]pyran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4361-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid be used for biological imaging?

A2: Potentially, yes. A derivative of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid, compound 6g, displays excellent fluorescence properties and low cytotoxicity. [] This combination makes it a promising candidate for development as a fluorescence probe in biological imaging applications.

Q2: How does 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid interact with metal ions?

A3: Studies indicate that 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid functions as a selective chemosensor for sodium ions (Na+). [] This interaction, characterized as Chelation Quenched Fluorescence (CHQF), occurs with a 1:2 binding stoichiometry. [] Density Functional Theory (DFT) calculations suggest that the interaction involves both oxidative and reductive Photoinduced Electron Transfer (PET) mechanisms. []

Q3: What is the significance of studying the interaction between 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid and biomolecules like DNA?

A4: Research exploring the interaction of a Europium (III)- 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid complex with DNA, nucleosides, and nucleotides provides valuable insights into potential binding mechanisms. [] This understanding is crucial for assessing potential applications in areas such as drug development and DNA targeting.

Q4: What spectroscopic data is available for 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid?

A5: The compound has a characteristic yellow color and exhibits a melting point ranging from 235.6 to 236.7 °C. [] Spectroscopically, it displays maximum UV/Visible absorption (λmax) at 374 nm, an emission wavelength (λem) at 445 nm, and a Stokes shift of 71 nm in methanol. []

Q5: Has the structure of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid been confirmed?

A6: Yes, the structure of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid has been elucidated using a combination of spectroscopic data analysis and comparisons with existing literature. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)